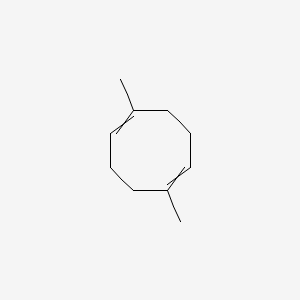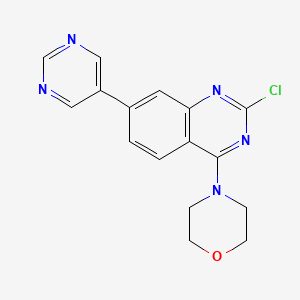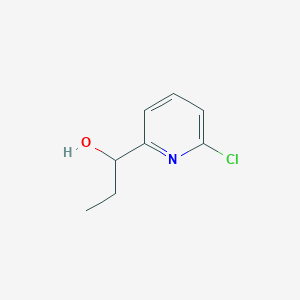![molecular formula C19H25NO5 B8724499 1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-6-carboxylic acid](/img/structure/B8724499.png)
1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-carboxy-spiro[chroman-2,4’-piperidine]-1’-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a chroman ring fused with a piperidine ring, both of which are significant in medicinal chemistry due to their biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-carboxy-spiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, including condensation and cyclization reactions. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by cyclization . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization with trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 6-carboxy-spiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield spiroepoxy chromanones, while reduction could yield reduced spiro compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it valuable for creating new chemical entities with potential biological activities .
Biology: In biological research, this compound has been studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It has shown promise in various biological assays .
Medicine: In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. It has shown activity against various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure allows for the creation of molecules with specific desired properties .
Wirkmechanismus
The mechanism of action of tert-Butyl 6-carboxy-spiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways .
Vergleich Mit ähnlichen Verbindungen
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spiro structure but differs in its functional groups.
Spirocyclic oxindoles: These compounds also feature a spiro linkage but with different ring systems.
Eigenschaften
Molekularformel |
C19H25NO5 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-6-carboxylic acid |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)7-6-13-12-14(16(21)22)4-5-15(13)24-19/h4-5,12H,6-11H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
KOIOCXWTVYAMOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=CC(=C3)C(=O)O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B8724449.png)



![1,3-dihydro-5-methyl2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8724482.png)
![1-[4-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B8724485.png)


![4-(4-Methylpiperazin-1-yl)-2-[(tetrahydropyran-4-yl)(2,2,2-trifluoroacetyl)amino]benzoic acid tert-butyl ester](/img/structure/B8724525.png)
